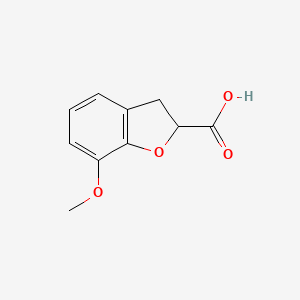
7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
Descripción general
Descripción
“7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8O4 . The average mass is 192.168 Da and the monoisotopic mass is 192.042252 Da .Chemical Reactions Analysis
The experimental method involves a short-term and practical reaction of 3-hydroxy-3 H-benzofuran-2-one, and the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .Physical And Chemical Properties Analysis
The density of “this compound” is 1.3±0.1 g/cm3 . The boiling point is 352.4±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.0±3.0 kJ/mol . The flash point is 166.9±22.3 °C . The index of refraction is 1.617 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies : This compound has been utilized in the synthesis of various chemical derivatives. For example, methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, related to your compound of interest, were prepared and studied for their acylation reactions (Yamaguchi et al., 1984). Similarly, novel derivatives involving this compound were synthesized and analyzed for their structural and optical properties (Jiang et al., 2012).
Protective Group in Organic Synthesis : The 4-methoxy-α-methylbenzyl ester, related to your compound, has been used as a protecting group for carboxylic acids. This method is compatible with various functional groups and offers an alternative to traditional reductive debenzylation reactions (Yoo et al., 1990).
Natural Product Derivation : Compounds structurally related to 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid have been isolated from natural sources like Piper hispidum. These compounds were subjected to cytotoxicity evaluations, showing moderate activity for certain derivatives (Friedrich et al., 2005).
Chemical Transformation Studies : Various chemical transformations of compounds related to this compound have been explored. For instance, the study of oxidative debenzylation to yield specific chemical structures has been documented (Yamaguchi et al., 1984).
Antimicrobial Activity : The compound has been used in the synthesis of new pyridine derivatives, which were then screened for their antimicrobial activity. These studies provide insights into the potential biological applications of derivatives of this compound (Patel et al., 2011).
Enzymatic Hydrolysis Study : An investigation into the enzymatic hydrolysis of the methyl ester of this compound using enzymes from various animal livers was conducted. This study contributes to the understanding of biotransformation processes of similar compounds (Lendechy et al., 2000).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This interaction is crucial in managing conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit potential anticancer activity against human myeloid leukemia, nasopharyngeal carcinoma, and liver cancer cell lines . These effects are mediated through its impact on cell signaling pathways and gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It targets the NAD+ binding site by occupying the nicotinamide pocket, which is essential for its biological activity . This binding interaction leads to enzyme inhibition or activation, resulting in changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its antioxidant properties are maintained over time, providing sustained protection against oxidative damage . The compound’s stability and degradation rates can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the synthesis of complex benzofuran derivatives through unique free radical cyclization cascades . These metabolic pathways are essential for its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for its biological activity and therapeutic potential.
Propiedades
IUPAC Name |
7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-4,8H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRBNPHZKIVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


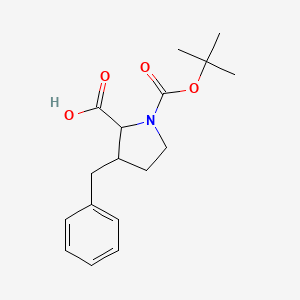

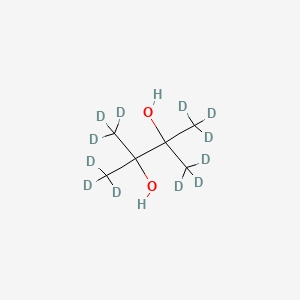



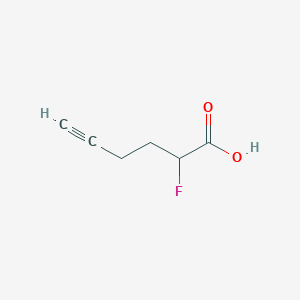
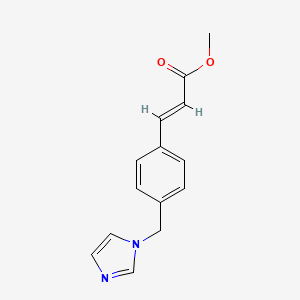

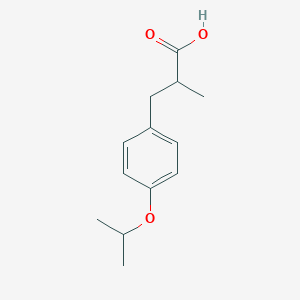

![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)
![1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-](/img/structure/B1367353.png)

